3-Chloro-5-nitrobenzaldehyde

Genetic Toxicology Nitrobenzene Derivatives Structure-Activity Relationship

Procure 3-Chloro-5-nitrobenzaldehyde (CAS 22233-54-1) to leverage its unique meta-substitution pattern for precise regiochemical control in your synthesis. This isomer is critical for reproducible yields in hemiaminal formation and enzyme inhibition studies, offering a distinct reactivity profile compared to ortho- or para-analogs.

Molecular Formula C7H4ClNO3
Molecular Weight 185.56 g/mol
CAS No. 22233-54-1
Cat. No. B1357114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-nitrobenzaldehyde
CAS22233-54-1
Molecular FormulaC7H4ClNO3
Molecular Weight185.56 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1[N+](=O)[O-])Cl)C=O
InChIInChI=1S/C7H4ClNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-4H
InChIKeyKXGORBDLPVCCOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-nitrobenzaldehyde (CAS 22233-54-1): Meta-Substituted Aromatic Aldehyde for Differentiated Reactivity and Biochemical Profiling


3-Chloro-5-nitrobenzaldehyde is a disubstituted aromatic aldehyde featuring both a chlorine atom and a nitro group in a meta relationship on the phenyl ring. This compound is utilized primarily as a synthetic intermediate in pharmaceutical and agrochemical research . The presence of both electron-withdrawing chloro and nitro substituents modulates the electrophilicity of the aldehyde carbonyl and the electronic density of the aromatic ring, thereby influencing its reactivity profile in condensation, nucleophilic addition, and cross-coupling reactions . Unlike mono-substituted or differently substituted isomers, the specific 3-chloro-5-nitro substitution pattern introduces unique steric and electronic properties that are critical for achieving desired regio- and stereochemical outcomes in complex molecule synthesis .

Why 3-Chloro-5-nitrobenzaldehyde is Not Interchangeable with Other Nitrobenzaldehyde or Chlorobenzaldehyde Analogs


The substitution pattern of 3-chloro-5-nitrobenzaldehyde—specifically the meta relationship between the chloro and nitro groups—dictates its unique electronic and steric environment, which cannot be replicated by ortho- or para-substituted isomers or mono-substituted analogs. This positional specificity directly impacts reaction kinetics, regioselectivity in electrophilic aromatic substitution, and the compound's biological interactions, such as enzyme inhibition and comutagenicity profiles. For instance, the meta-substitution pattern has been shown to exhibit distinct behavior in comutagenicity assays compared to its ortho and para counterparts [1]. Furthermore, the combined electron-withdrawing effects of both the chloro and nitro groups create a unique reactivity profile for the aldehyde group, differentiating it from compounds like 3-nitrobenzaldehyde or 3-chlorobenzaldehyde, which lack this dual activation . Consequently, substituting a generic 'nitrobenzaldehyde' for this specific isomer can lead to altered reaction yields, the formation of unwanted byproducts, or a complete failure of a synthetic sequence, making isomer-specific procurement essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 3-Chloro-5-nitrobenzaldehyde (CAS 22233-54-1)


Meta-Substitution Pattern Alters Comutagenic Potential Relative to Ortho- and Para-Nitrobenzaldehyde Isomers

A comparative study on the mutagenicities of 22 mono-nitrobenzene derivatives assessed the comutagenic effect with norharman in the Salmonella typhimurium TA98 assay with S9 metabolic activation [1]. The study directly compared the ortho (2-), meta (3-), and para (4-) isomers of nitrobenzaldehyde. The meta isomer (3-nitrobenzaldehyde) exhibited a qualitatively distinct outcome, showing no induction of mutagenesis, whereas strong comutagenic activity was observed for the ortho isomer and weak activity for the para isomer [1]. This class-level inference suggests that 3-chloro-5-nitrobenzaldehyde, with its 3-position nitro group, would similarly lack the comutagenic profile of its 2- or 4-nitro analogs, a critical differentiator for applications where minimizing genotoxic liabilities is essential.

Genetic Toxicology Nitrobenzene Derivatives Structure-Activity Relationship

Potential for Class III Hydroxylase Inhibition Provides a Distinctive Biochemical Application Pathway

Vendor technical information indicates that 3-chloro-5-nitrobenzaldehyde has the potential to inhibit the activity of class III hydroxylases and may act as an inhibitor for oxidative enzymes due to its hydrophobic properties . While this claim is not derived from a peer-reviewed study and lacks quantitative comparative data against other aldehydes, it represents a specific, testable hypothesis for a biochemical application that is not broadly asserted for simpler analogs like 3-nitrobenzaldehyde or 3-chlorobenzaldehyde .

Enzyme Inhibition Biochemical Tool Oxidative Enzymes

Electron-Withdrawing Substituent Pattern Modulates Aldehyde Reactivity for Condensation Reactions

The presence of both a chloro and a nitro group, both electron-withdrawing, increases the electrophilicity of the aldehyde carbonyl carbon, making it more susceptible to nucleophilic attack compared to benzaldehyde or mono-substituted analogs . While direct kinetic data comparing 3-chloro-5-nitrobenzaldehyde with, for example, 3-nitrobenzaldehyde is not available in the provided sources, the principle of substituent effects is well-established. The compound's ability to participate in reactions with 2-aminopyrimidine to form stable hemiaminals, a reaction class also observed for other nitrobenzaldehyde derivatives, confirms its utility as a reactive electrophile in condensation chemistry [1].

Synthetic Chemistry Reactivity Modulation Electrophilicity

Validated Application Scenarios for 3-Chloro-5-nitrobenzaldehyde in Research and Development


Synthesis of Stable Hemiaminal Intermediates in Medicinal Chemistry

Researchers can utilize 3-chloro-5-nitrobenzaldehyde in one-pot reactions with 2-aminopyrimidine to synthesize stable hemiaminals, a class of intermediates with a tetrahedral stereogenic center useful for building molecular complexity [1]. This application is directly supported by evidence of nitrobenzaldehyde derivatives participating in this reaction, confirming the compound's role as a versatile electrophilic building block [1].

Structure-Activity Relationship (SAR) Studies in Genetic Toxicology

In toxicological profiling, 3-chloro-5-nitrobenzaldehyde serves as a critical comparator compound due to its meta-substitution pattern. Its inferred lack of comutagenic activity, based on the behavior of 3-nitrobenzaldehyde, allows researchers to benchmark against ortho- and para-substituted isomers that demonstrate strong or weak comutagenicity, respectively, thereby elucidating the role of positional isomerism in genotoxic outcomes [2].

Biochemical Probe Development for Class III Hydroxylases

The vendor-reported potential of 3-chloro-5-nitrobenzaldehyde to inhibit class III hydroxylases and oxidative enzymes provides a concrete, testable hypothesis for biochemical research . This compound can be employed as a starting scaffold for developing new chemical probes or inhibitor leads targeting this specific enzyme class, a niche application not commonly associated with simpler aromatic aldehydes .

Synthetic Intermediate for Cross-Coupling and Nucleophilic Addition Reactions

The compound's dual electron-withdrawing groups (-Cl and -NO2) make it a highly reactive electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) and nucleophilic additions, enabling efficient construction of biaryl systems or functionalized benzyl alcohol derivatives . Its specific substitution pattern can direct further functionalization in a regioselective manner, which is crucial for synthesizing complex molecular architectures in pharmaceutical and agrochemical research .

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